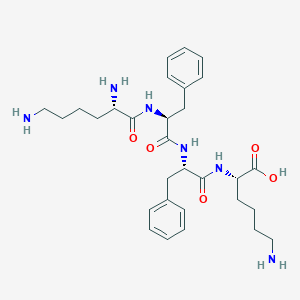
L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine is a peptide composed of four amino acids: lysine, phenylalanine, phenylalanine, and lysine. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. The peptide bond formation between these amino acids results in a molecule with specific chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-phenylalanine and L-lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently extracted and purified.
化学反応の分析
Types of Reactions
L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or alkyl halides for acylation or alkylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Acylated or alkylated peptide derivatives.
科学的研究の応用
L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanostructures.
作用機序
The mechanism of action of L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
類似化合物との比較
Similar Compounds
- L-lysyl-L-phenylalanyl-L-phenylalanyl-L-arginine
- L-lysyl-L-phenylalanyl-L-phenylalanyl-L-threonine
- L-lysyl-L-phenylalanyl-L-phenylalanyl-L-proline
Uniqueness
L-Lysyl-L-phenylalanyl-L-phenylalanyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two phenylalanine residues contributes to its hydrophobic character, while the lysine residues provide sites for potential chemical modifications and interactions with other molecules.
特性
CAS番号 |
368454-10-8 |
|---|---|
分子式 |
C30H44N6O5 |
分子量 |
568.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H44N6O5/c31-17-9-7-15-23(33)27(37)35-25(19-21-11-3-1-4-12-21)29(39)36-26(20-22-13-5-2-6-14-22)28(38)34-24(30(40)41)16-8-10-18-32/h1-6,11-14,23-26H,7-10,15-20,31-33H2,(H,34,38)(H,35,37)(H,36,39)(H,40,41)/t23-,24-,25-,26-/m0/s1 |
InChIキー |
SLFBEUKITMTJEL-CQJMVLFOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


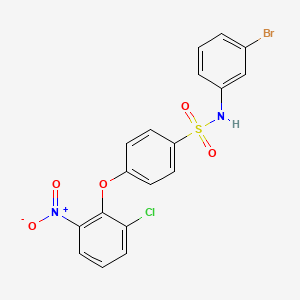
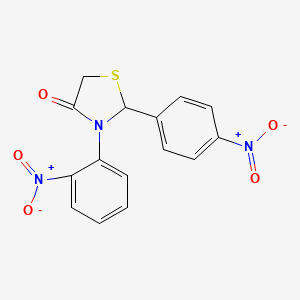
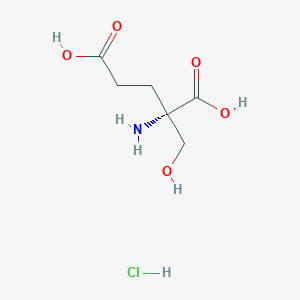
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
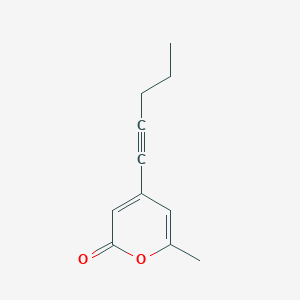
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)

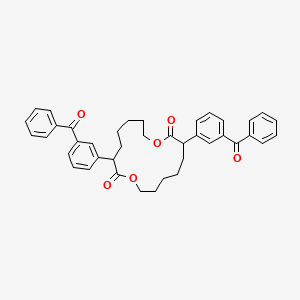
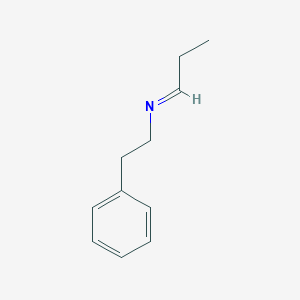
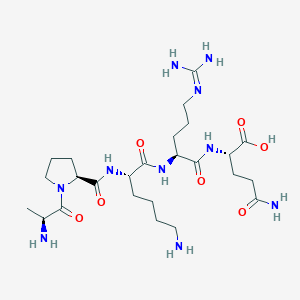
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)

